molecular formula C8H17NO3S B8572473 Boc-Cysteinol

Boc-Cysteinol

Cat. No.: B8572473
M. Wt: 207.29 g/mol
InChI Key: QJZIPROEVNIIPZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a sulfanyl group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Cysteinol typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxy and sulfanyl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamate can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Cysteinol involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, enhancing the stability of the compound and its interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is unique due to the presence of both hydroxy and sulfanyl groups, which provide additional functionalization options and reactivity compared to simpler carbamates. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1

InChI Key

QJZIPROEVNIIPZ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CS

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CS

Origin of Product

United States

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